molecular formula C6H9NO2 B13158954 3-Aminohex-5-ynoic acid

3-Aminohex-5-ynoic acid

Cat. No.: B13158954
M. Wt: 127.14 g/mol
InChI Key: DWFMCQGMVSIJBN-UHFFFAOYSA-N
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Description

3-Aminohex-5-ynoic acid, also known as γ-acetylenic GABA, is a compound with the molecular formula C6H9NO2. It is a derivative of γ-aminobutyric acid (GABA) and features an alkyne group, which makes it a unique and reactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminohex-5-ynoic acid typically involves the use of starting materials such as 5-hexynoic acid and ammonia. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Aminohex-5-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, alkenes.

    Substitution: Amides, esters.

Scientific Research Applications

3-Aminohex-5-ynoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a potent inhibitor of GABA-transaminase, an enzyme involved in the metabolism of GABA.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and tardive dyskinesia.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The primary mechanism of action of 3-Aminohex-5-ynoic acid involves the inhibition of GABA-transaminase (GABA-T). By inhibiting this enzyme, the compound increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission. This mechanism is beneficial in conditions where increased GABAergic activity is desired, such as in the treatment of epilepsy .

Comparison with Similar Compounds

    4-Aminohex-5-enoic acid (Vigabatrin): Another GABA-T inhibitor used in the treatment of epilepsy.

    Gabaculine (5-Amino-1,3-cyclohexadienyl carboxylic acid): A potent inhibitor of GABA-T and ornithine aminotransferase (OAT).

Uniqueness: 3-Aminohex-5-ynoic acid is unique due to its alkyne group, which imparts high reactivity and allows for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-aminohex-5-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-3-5(7)4-6(8)9/h1,5H,3-4,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFMCQGMVSIJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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